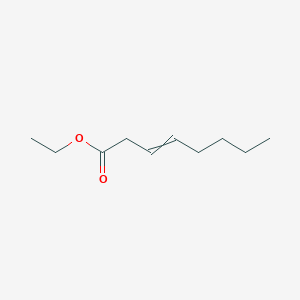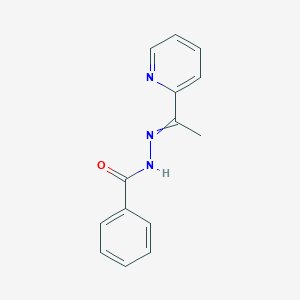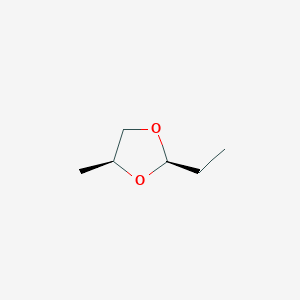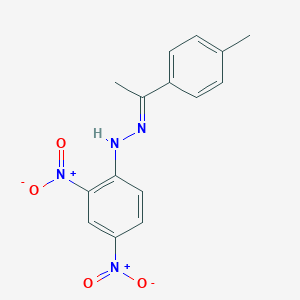
Ethyl oct-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oct-3-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the food and fragrance industry due to its sweet, fruity, and floral aroma. However, recent scientific research has shown that ethyl oct-3-enoate has potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Molecular Interactions
Ethyl Oct-3-enoate exhibits unique molecular interactions in its crystal packing. A study by Zhang et al. (2011) highlighted the presence of rare N⋯π and O⋯π interactions in its crystal structure, which form zigzag double-ribbon and double-column patterns, a finding that contributes to the understanding of non-covalent interactions in molecular crystals (Zhang, Wu, & Zhang, 2011).
Catalysis and Hydrogenation
Ethyl Oct-3-enoate is involved in hydrogenation reactions. Sakaki et al. (1994) demonstrated its use in catalysis, showing how iron porphyrin catalysts can hydrogenate α,β-unsaturated esters like Ethyl Oct-3-enoate to saturated esters, a process useful in organic synthesis (Sakaki, Kojima, & Arai, 1994).
Organocatalytic Reactions
In organocatalysis, Ethyl Oct-3-enoate has been used as a reactant. Lei et al. (2016) explored its use in [3+2] annulation reactions, providing a method for constructing dinitrogen-fused heterocycles and other complex organic molecules (Lei, Xing, Xu, & Shi, 2016).
Enzymatic Resolution
In the field of enzymatic resolution, Frykman et al. (1993) utilized S-ethyl thiooctanoate, a compound related to Ethyl Oct-3-enoate, in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the potential application of Ethyl Oct-3-enoate derivatives in stereoselective synthesis (Frykman, Öhrner, Norin, & Hult, 1993).
Safety Assessment in Fragrance Ingredients
In the context of safety assessment, Ethyl (E)hex-3-enoate, a compound similar to Ethyl Oct-3-enoate, has been evaluated for its use in fragrances. Api et al. (2020) assessed its genotoxicity, toxicity, and environmental safety, providing insight into the safety profiles of related ester compounds (Api et al., 2020).
Molecular Conformational Analysis
The molecular conformation of Ethyl Oct-3-enoate and its derivatives has been studied using spectroscopic techniques and computational methods. Mary et al. (2015) conducted a detailed analysis of Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, providing insights into the molecule's stability, charge transfer, and potential biological activity (Mary, Varghese, Panicker, Thiemann, Al‐Saadi, Popoola, Van Alsenoy, & al Jasem, 2015).
Eigenschaften
CAS-Nummer |
1117-65-3 |
|---|---|
Produktname |
Ethyl oct-3-enoate |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl oct-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
BCMYNNIPTQUKAC-UHFFFAOYSA-N |
SMILES |
CCCCC=CCC(=O)OCC |
Kanonische SMILES |
CCCCC=CCC(=O)OCC |
Dichte |
0.881-0.887 |
Andere CAS-Nummern |
69668-87-7 1117-65-3 |
Physikalische Beschreibung |
Colourless liquid; Tropical fruity aroma |
Löslichkeit |
Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

